HEMATOXYLIN

Catalog No.
S8065964
CAS No.
8005-33-2
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HEMATOXYLIN

CAS Number

8005-33-2

Product Name

HEMATOXYLIN

IUPAC Name

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m0/s1

InChI Key

WZUVPPKBWHMQCE-XJKSGUPXSA-N

SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O

Solubility

Slightly soluble in cold; soluble in hot (NTP, 1992)

Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O

Isomeric SMILES

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O

Description

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992)
(+)-haematoxylin is a haematoxylin. It is an enantiomer of a (-)-haematoxylin.
Hematoxylin is a natural product found in Haematoxylum campechianum and Haematoxylum brasiletto with data available.
A dye obtained from the heartwood of logwood (Haematoxylon campechianum Linn., Leguminosae) used as a stain in microscopy and in the manufacture of ink.
That are crucial for its function as a stain:

  • Oxidation: Hematoxylin is oxidized to hematein, which is the active dye responsible for staining. This reaction can occur naturally over time or be accelerated using chemical oxidizers such as sodium iodate .
  • Complex Formation: Hematein forms complexes with metal ions (commonly aluminum and iron), which enhance its staining properties. The most common complex used in histology is the aluminum-hematein complex, known as hemalum .
  • pH Dependence: The staining intensity of hematoxylin is influenced by the pH of the solution. An acidic environment can decrease staining intensity, while an alkaline environment can enhance it .

Hematoxylin exhibits specific biological activity primarily through its interaction with nucleic acids. It binds strongly to negatively charged structures such as DNA and RNA, resulting in a blue or purple coloration of cell nuclei during histological staining. This property makes it invaluable in cytology and pathology for identifying cellular structures and assessing tissue morphology . Additionally, hematoxylin has been shown to possess antioxidant properties, although its primary application remains in histological staining.

The synthesis of hematoxylin can be achieved through several methods:

  • Natural Extraction: Hematoxylin is traditionally extracted from the heartwood of the logwood tree through a process involving grinding the wood and extracting it with solvents like water or alcohol.
  • Chemical Oxidation: In laboratory settings, hematoxylin can be synthesized by oxidizing certain precursors using agents like sodium iodate or mercuric oxide. This method allows for greater control over the oxidation process and results in higher purity .
  • Formulation for Staining: Various formulations exist that combine hematoxylin with mordants (metal salts) to enhance its staining capabilities. Common formulations include Mayer's hematoxylin and Harris's hematoxylin, each differing by the type of mordant used and the method of oxidation applied .

Hematoxylin is predominantly used in histology and cytology for staining tissue specimens. Its applications include:

  • Histological Staining: Hematoxylin is commonly used in combination with eosin (H&E staining) to visualize cellular structures in tissue samples, allowing pathologists to differentiate between nuclei and cytoplasm.
  • Cytological Staining: It is also utilized in Papanicolaou stains for cervical cancer screening.
  • Research: Hematoxylin is employed in various biological research applications to study cellular morphology and structure .

Studies have demonstrated that hematoxylin interacts with various cellular components:

  • Nucleic Acids: Hematoxylin binds specifically to DNA, allowing for clear visualization of nuclei during microscopic examination.
  • Proteins: The dye can also interact with certain proteins within cells, although this interaction is less specific compared to its binding with nucleic acids .
  • Metal Ions: The formation of metal-hematein complexes significantly enhances the dye's binding affinity and specificity during staining procedures .

Several compounds share similarities with hematoxylin in terms of their chemical structure or application as histological stains:

CompoundChemical FormulaPrimary UseUnique Features
Eosin YC₁₈H₁₈Br₂O₅SCounterstain in H&EAcidic dye that stains cytoplasm pink
ThionineC₁₃H₁₁N₃SNuclear stainCationic dye that stains nuclei blue
Toluidine BlueC₁₅H₁₅N₂SStaining nucleic acidsBasic dye that provides contrast with acidic dyes
Feulgen ReactionN/ADNA visualizationSpecific for DNA; involves acid hydrolysis
Methylene BlueC₁₆H₁₁ClN₂General stainCationic; penetrates living cells

The uniqueness of hematoxylin lies in its natural origin and its specific binding properties to nucleic acids, making it particularly effective for nuclear staining compared to synthetic dyes that may not exhibit the same specificity .

Physical Description

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992)
Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline]

Color Additive Status

Array

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

302.07903816 g/mol

Monoisotopic Mass

302.07903816 g/mol

Heavy Atom Count

22

Melting Point

212 to 248 °F (NTP, 1992)

UNII

YKM8PY2Z55

Mechanism of Action

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST.

Wikipedia

Haematoxylin

Use Classification

Cosmetics -> Astringent; Antimicrobial

Methods of Manufacturing

EXTRACTED FROM THE HEART-WOOD OF THE TREE HAEMATOXYLON CAMPECHIANUM L., LEGUMINOSAE (LOGWOOD)
SYNTH: DANN, HOFMAN, ANGEW CHEM 75, 1125 (1963); MORSINGH, ROBINSON, TETRAHEDRON 26, 281 (1970)...

General Manufacturing Information

Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-, (6aS,11bR)-: ACTIVE
C.I. Natural Black 1: INACTIVE

Stability Shelf Life

TURNS RED ON EXPOSURE TO LIGHT; ITS SOLN DARKEN ON STANDING /TRIHYDRATE/

Dates

Modify: 2023-11-23

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